molecular formula C13H9N3O2 B603306 2-(1H-Imidazol-1-yl)quinoline-4-carboxylic acid CAS No. 1097093-65-6

2-(1H-Imidazol-1-yl)quinoline-4-carboxylic acid

Cat. No.: B603306
CAS No.: 1097093-65-6
M. Wt: 239.23g/mol
InChI Key: YYICDNRBOMBFMR-UHFFFAOYSA-N
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Description

“2-(1H-Imidazol-1-yl)quinoline-4-carboxylic acid” is a compound that contains an imidazole ring and a quinoline ring . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . Quinoline is a heterocyclic aromatic compound with a potential for industrial and medicinal applications .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring . Various kinds of synthetic routes for imidazole and their derived products have been reported . The synthesis of imidazoles has been achieved through various methods, including the Van Leusen Imidazole Synthesis, the Van Leusen Three-Component Reaction, and other transition metal catalysed reactions .


Molecular Structure Analysis

The molecular structure of “this compound” consists of an imidazole ring and a quinoline ring . The imidazole ring contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . The quinoline ring is a vital scaffold for leads in drug discovery .


Chemical Reactions Analysis

Imidazole shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Scientific Research Applications

Photocatalytic and Electrochemical Applications

Research demonstrates that complexes constructed from quinoline-imidazole ligands exhibit significant photocatalytic properties, useful for degrading organic dyes, alongside notable electrocatalytic activities. These activities include the reduction of inorganic bromate, nitrite, and hydrogen peroxide, as well as the oxidation of ascorbic acid (Li et al., 2020).

Synthesis of Heterocyclic Compounds

The synthesis of novel heterocyclic compounds, particularly those incorporating imidazole and quinoline units, has been achieved through various chemical reactions. These synthesized compounds have been characterized by their structural and electronic properties and show promise in further chemical applications (Klásek et al., 2010). Another study highlighted the synthesis of quinoline derivatives via the Friedländer annulation, underscoring the efficiency of using sulfonic acid-functionalized liquid acid as a dual solvent-catalyst (Khaligh et al., 2018).

Catalysis in Organic Synthesis

Complexes involving quinoline-imidazole ligands have been applied as catalysts in organic synthesis, demonstrating efficacy in the catalytic oxidation of benzyl alcohol to benzaldehyde. This illustrates the potential for these compounds in facilitating various organic transformations (Dayan et al., 2016).

Material Science and Magnetic Properties

The study of octamolybdate complexes with quinoline-imidazole ligands has revealed not only their photocatalytic and electrocatalytic applications but also their magnetic properties. This indicates the potential for these compounds in material science, particularly in areas requiring magnetic functionalities (Li et al., 2020).

Antimicrobial and Anticancer Research

Quinoline and imidazole derivatives have been investigated for their antimicrobial and anticancer activities. Compounds with these moieties have shown promising results against various microbial strains and cancer cell lines, highlighting their potential in medicinal chemistry (Zahra et al., 2015).

Future Directions

Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It plays a major role in the field of medicinal chemistry . Therefore, there is a great importance of heterocyclic ring containing drugs . In heterocyclic chemistry, imidazole containing moiety occupied a unique position .

Properties

IUPAC Name

2-imidazol-1-ylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O2/c17-13(18)10-7-12(16-6-5-14-8-16)15-11-4-2-1-3-9(10)11/h1-8H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYICDNRBOMBFMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)N3C=CN=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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